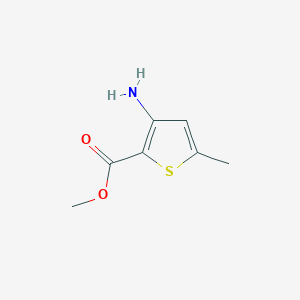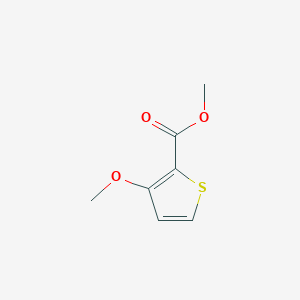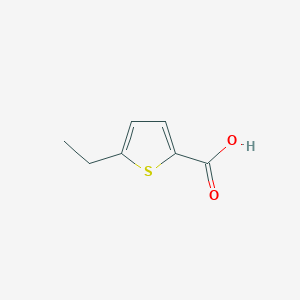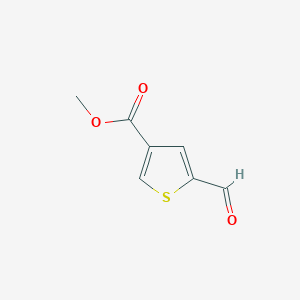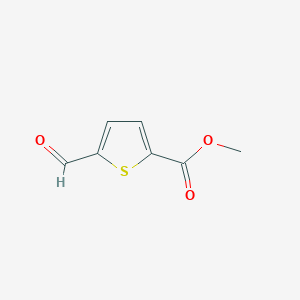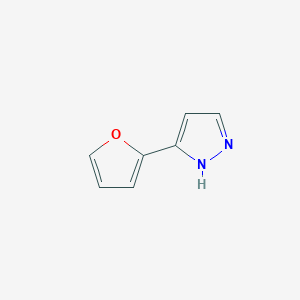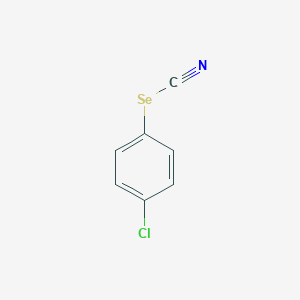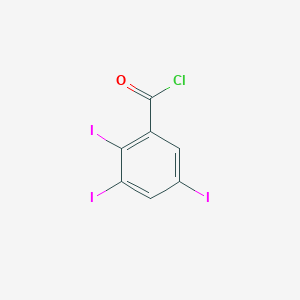![molecular formula C11H13IN4O4 B186635 2-氨基-7-((2R,4S,5R)-4-羟基-5-(羟甲基)四氢呋喃-2-基)-5-碘-1H-吡咯并[2,3-d]嘧啶-4(7H)-酮 CAS No. 172163-62-1](/img/structure/B186635.png)
2-氨基-7-((2R,4S,5R)-4-羟基-5-(羟甲基)四氢呋喃-2-基)-5-碘-1H-吡咯并[2,3-d]嘧啶-4(7H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Deaza-7-Iodo-2’-deoxyguanosine is a derivative of the nucleoside 2’-deoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and an iodine atom is introduced at the same position. This modification results in a compound with unique chemical and biological properties, making it valuable in various scientific research applications, particularly in the fields of DNA synthesis and sequencing .
科学研究应用
7-Deaza-7-Iodo-2’-deoxyguanosine has several important applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block in the synthesis of modified oligonucleotides for DNA sequencing and other molecular biology applications.
Chemical Biology: It serves as a tool for studying DNA-protein interactions and the effects of nucleobase modifications on DNA structure and function.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for the development of novel therapeutic agents targeting specific DNA sequences or structures.
作用机制
The mechanism of action of 7-Deaza-7-Iodo-2’-deoxyguanosine primarily involves its incorporation into DNA, where it can affect the stability and conformation of the DNA duplex. The iodine atom at the 7-position can participate in various interactions, potentially altering the binding affinity of DNA-binding proteins and enzymes . Additionally, the compound can be used to introduce specific modifications into DNA, enabling the study of the effects of these modifications on DNA replication, transcription, and repair processes .
生化分析
Biochemical Properties
The compound 7-iodo-7-deaza-2’-deoxyguanosine plays a significant role in DNA synthesis and sequencing reactions It interacts with various enzymes and proteins during these processes The nature of these interactions is complex and involves multiple biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-Iodo-2’-deoxyguanosine typically involves the halogenation of 7-deaza-2’-deoxyguanosine. One common method includes the treatment of 7-deaza-2’-deoxyguanosine with N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (CH2Cl2). This reaction proceeds cleanly to afford the desired 7-iodo product in high yield .
Industrial Production Methods
While specific industrial production methods for 7-Deaza-7-Iodo-2’-deoxyguanosine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment could further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Deaza-7-Iodo-2’-deoxyguanosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups at the 7-position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents like DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 7-deaza-2’-deoxyguanosine derivatives with various substituents at the 7-position.
Coupling Products: The major products are typically 7-deaza-2’-deoxyguanosine derivatives with aryl or alkyl groups introduced at the 7-position.
相似化合物的比较
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the iodine atom at the 7-position and is used in similar applications but with different chemical properties.
7-Deaza-2’-deoxyadenosine: Another 7-deaza nucleoside with different base-pairing properties and applications.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom in the purine ring, leading to different chemical and biological properties.
Uniqueness
7-Deaza-7-Iodo-2’-deoxyguanosine is unique due to the presence of the iodine atom at the 7-position, which imparts distinct reactivity and interaction properties. This makes it particularly useful for applications requiring specific modifications at this position, such as the synthesis of fluorescent probes and the study of DNA-protein interactions .
属性
IUPAC Name |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBNMOSBBMRCZ-RRKCRQDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is 7-iodo-7-deaza-2′-deoxyguanosine used in DNA research instead of standard guanosine?
A1: 7-Iodo-7-deaza-2′-deoxyguanosine serves as a valuable tool in DNA research due to its unique properties. Unlike standard guanosine, it lacks the nitrogen atom at the 7-position, which is a common site for alkylation damage in DNA. [, ] This modification makes it particularly useful for studying DNA repair mechanisms, specifically those dealing with interstrand cross-links. [, ] Additionally, the presence of iodine at the 7-position provides a handle for further chemical modifications, increasing its versatility in synthesizing diverse DNA structures. [, ]
Q2: Can you elaborate on how 7-iodo-7-deaza-2′-deoxyguanosine facilitates the study of interstrand cross-links in DNA?
A2: Interstrand cross-links (ICLs) are a highly detrimental form of DNA damage where the two strands of the DNA double helix become covalently linked. [, ] These lesions are particularly challenging for cells to repair and are often induced by chemotherapy drugs. [] 7-Iodo-7-deaza-2′-deoxyguanosine can be incorporated into DNA and then chemically linked to another 7-iodo-7-deaza-2′-deoxyguanosine on the opposite strand, creating a stable ICL mimic. [, ] This controlled introduction of ICLs allows researchers to investigate the cellular responses to this damage, the repair pathways involved, and the factors contributing to chemoresistance. [, ]
Q3: The research mentions that DNA containing 7-chloro- and 7-iodo-7-deaza-2′-deoxyguanosine can form strong secondary structures. What are the implications of this for DNA research?
A3: The ability of halogenated 7-deaza-2′-deoxyguanosine analogs to influence DNA secondary structure is an important consideration. [] While the modified nucleoside allows for controlled ICL formation and study, its potential to alter DNA conformation could affect the binding of proteins involved in DNA replication, repair, and transcription. Researchers need to be aware of these potential structural impacts and consider them when interpreting experimental results. []
Q4: What are the future directions in research involving 7-iodo-7-deaza-2′-deoxyguanosine?
A4: Future research with 7-iodo-7-deaza-2′-deoxyguanosine holds exciting possibilities. Developing efficient methods for incorporating this modified nucleoside into longer DNA sequences will be crucial. [] This advancement will allow researchers to generate more complex and biologically relevant ICL substrates for studying DNA repair pathways in greater depth. Further investigation into the impact of 7-iodo-7-deaza-2′-deoxyguanosine on DNA structure and its interaction with DNA-binding proteins will be essential to fully understand its influence on cellular processes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

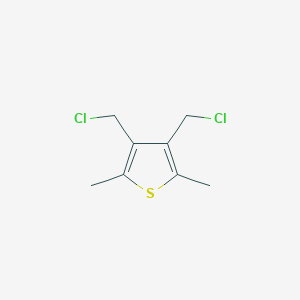
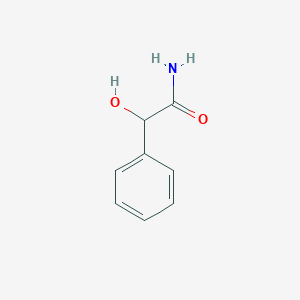
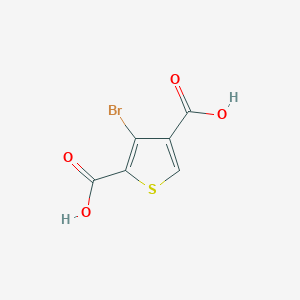

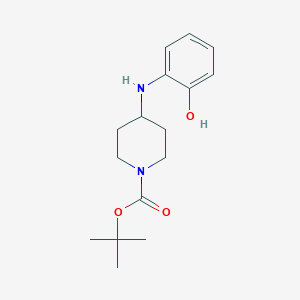
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
